molecular formula C10H6ClNO2 B1455344 3-Chloroquinoline-2-carboxylic acid CAS No. 1803567-61-4

3-Chloroquinoline-2-carboxylic acid

Cat. No.: B1455344
CAS No.: 1803567-61-4
M. Wt: 207.61 g/mol
InChI Key: KFSYXJLUCGGLBK-UHFFFAOYSA-N
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Description

3-Chloroquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the third position and a carboxylic acid group at the second position of the quinoline ring imparts unique chemical properties to this compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and various substituted quinoline derivatives .

Scientific Research Applications

Biological Activities

3-Chloroquinoline-2-carboxylic acid and its derivatives have been extensively studied for their biological properties. Some notable activities include:

  • Antimicrobial Properties : Compounds containing the quinoline structure have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The incorporation of the chloro group enhances the compound's antibacterial activity by affecting the cell wall synthesis of bacteria.
  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, certain synthesized derivatives have demonstrated high antiproliferative activity against various cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells.
  • Antimalarial Effects : Similar to other quinoline derivatives, this compound has been investigated for its potential as an antimalarial agent. Its structural similarities to known antimalarial drugs like chloroquine suggest it could inhibit the growth of Plasmodium species .

Synthetic Applications

The compound serves as a versatile building block in organic synthesis, particularly in creating more complex heterocyclic compounds. Key synthetic applications include:

  • Synthesis of Heterocycles : this compound can be utilized to synthesize various heterocyclic compounds through reactions such as cyclization and condensation. For example, it has been employed in the synthesis of novel naphthyridine derivatives with promising biological activities .
  • Formation of Anticancer Agents : The compound has been used to create new analogs that show enhanced anticancer properties compared to their parent structures. Modifications at different positions on the quinoline ring can lead to compounds with improved efficacy and selectivity against cancer cells .

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial effects of several derivatives of this compound against common pathogens. The results indicated that specific modifications led to increased potency against resistant strains of bacteria, suggesting potential for development into new antibiotic therapies .

Case Study 2: Anticancer Drug Development

In a series of experiments, researchers synthesized a range of this compound derivatives and tested their effects on human cancer cell lines. Several compounds exhibited IC50 values in the low micromolar range, indicating strong anticancer activity. These findings support further exploration into clinical applications for these derivatives .

Data Table: Summary of Biological Activities and Synthetic Applications

Application TypeDescriptionReferences
Antimicrobial ActivityEffective against E. coli, S. aureus
Anticancer ActivityInduces apoptosis in cancer cells
Antimalarial ActivityPotential inhibitor of Plasmodium species
Synthetic ApplicationsUsed in synthesizing heterocycles
Drug DevelopmentNew analogs with enhanced biological activities

Mechanism of Action

The mechanism of action of 3-Chloroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it inhibits enzymes such as phospholipase A2 by binding to the active site and preventing substrate access. This inhibition disrupts the production of inflammatory mediators, making it a potential anti-inflammatory agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloroquinoline-2-carboxylic acid is unique due to the specific positioning of the chlorine and carboxylic acid groups, which influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .

Biological Activity

3-Chloroquinoline-2-carboxylic acid is a significant compound within the quinoline family, recognized for its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, comparative effectiveness, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorine atom at the third position and a carboxylic acid group at the second position of the quinoline ring. This unique structure imparts distinct chemical properties that influence its biological activity.

The primary mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been shown to inhibit several key enzymes, including:
    • Phospholipase A2 : Inhibition prevents the production of inflammatory mediators, suggesting potential anti-inflammatory applications.
    • Cyclooxygenase-2 (COX-2) : This inhibition may contribute to pain relief and anti-inflammatory effects.
    • 5-Lipoxygenase : Inhibition can reduce leukotriene synthesis, impacting allergic and inflammatory responses.

Antimicrobial Activity

This compound demonstrates notable antimicrobial properties. Research indicates it can inhibit the growth of various bacterial strains. For instance, derivatives of quinoline carboxylic acids have exhibited significant antibacterial activity against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In one study, specific derivatives showed inhibition zones ranging from 11.00 mm to 12.00 mm against these pathogens, comparable to standard antibiotics like amoxicillin .

Antioxidant Activity

The compound also exhibits antioxidant properties. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) revealed that certain derivatives possess strong radical scavenging activity, with IC50 values indicating effective antioxidant capacity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
Quinoline-2-carboxylic acid Lacks chlorine; different reactivityLimited antimicrobial activity
3-Bromoquinoline-2-carboxylic acid Bromine substitution alters propertiesVaries in enzyme inhibition
2-Chloroquinoline-3-carboxylic acid Similar structure but different position of functional groupsVaries in biological efficacy

This comparison highlights how the positioning of functional groups significantly affects both chemical reactivity and biological activity.

Case Studies

  • Inhibition of Protein Kinase CK2 : A study synthesized various quinoline derivatives, including those related to this compound. Among them, several compounds showed IC50 values ranging from 0.65 to 18.2 μM against CK2, indicating their potential as therapeutic agents in cancer treatment .
  • Antibacterial Efficacy : A series of chloroquinoline analogs were evaluated for antibacterial properties. The findings indicated that specific derivatives exhibited superior activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), suggesting that modifications to the quinoline structure can enhance efficacy against challenging pathogens .

Properties

IUPAC Name

3-chloroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSYXJLUCGGLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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